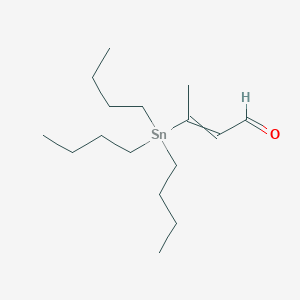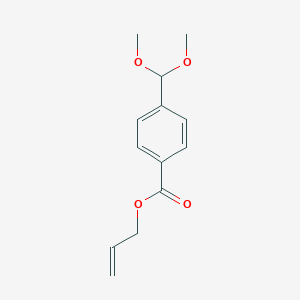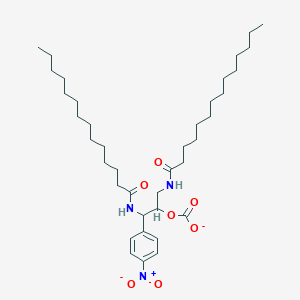
3-(Tributylstannyl)but-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tributylstannyl)but-2-enal is an organotin compound with the molecular formula C16H32OSn It is characterized by the presence of a stannyl group (tributylstannyl) attached to a butenal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tributylstannyl)but-2-enal typically involves the stannylation of butenal derivatives. One common method involves the reaction of butenal with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Catalyst: Palladium or other transition metal catalysts
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tributylstannyl)but-2-enal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The stannyl group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Transmetalation reactions often use reagents like organolithium or organomagnesium compounds.
Major Products
Oxidation: Formation of butenoic acid or butenal derivatives.
Reduction: Formation of butenol.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(Tributylstannyl)but-2-enal has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(Tributylstannyl)but-2-enal involves its reactivity with various molecular targets. The stannyl group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in the desired chemical transformations. The pathways involved often include:
Electron Transfer: The stannyl group can donate or accept electrons, facilitating redox reactions.
Radical Formation: The compound can generate radicals that participate in chain reactions.
Coordination Chemistry: The stannyl group can coordinate with metal centers, influencing catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Hydride: A related compound used in similar synthetic applications.
Tributyltin Chloride: Another organotin compound with different reactivity.
Tributyltin Acetate: Used in various organic transformations.
Uniqueness
3-(Tributylstannyl)but-2-enal is unique due to its combination of an aldehyde group with a stannyl moiety. This dual functionality allows it to participate in a wide range of reactions, making it a versatile reagent in organic synthesis. Its ability to undergo both oxidation and reduction reactions, as well as substitution, sets it apart from other organotin compounds.
Eigenschaften
CAS-Nummer |
302903-29-3 |
|---|---|
Molekularformel |
C16H32OSn |
Molekulargewicht |
359.1 g/mol |
IUPAC-Name |
3-tributylstannylbut-2-enal |
InChI |
InChI=1S/C4H5O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
WIQLJUWAHZNFQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone](/img/structure/B12579638.png)


![(2R)-2-amino-2-cyclopropyl-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B12579671.png)

![1,2-Bis[2-(dimethylsilyl)phenyl]ethyne](/img/structure/B12579682.png)

![(2,6-dimethylphenyl)-[4-methyl-4-[4-(N-phenylanilino)piperidin-1-yl]piperidin-1-yl]methanone](/img/structure/B12579687.png)

![Acetonitrile--2-[di(1H-pyrazol-1-yl)methyl]phenol (1/1)](/img/structure/B12579704.png)




